molecular formula C38H66N14O10S2 B14198264 H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH CAS No. 872617-69-1

H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH

Cat. No.: B14198264
CAS No.: 872617-69-1
M. Wt: 943.2 g/mol
InChI Key: YZTBANKSQKKDBS-PJYAFMLMSA-N
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Description

H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH is a cyclic octapeptide characterized by a disulfide bond formed between the two terminal cysteine residues (Cys¹ and Cys⁸).

Properties

CAS No.

872617-69-1

Molecular Formula

C38H66N14O10S2

Molecular Weight

943.2 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C38H66N14O10S2/c1-20(2)13-25(48-30(54)22(40)17-63)33(57)50-27(16-53)36(60)52-12-6-9-29(52)35(59)47-24(8-5-11-44-38(41)42)31(55)46-23(7-3-4-10-39)32(56)49-26(14-21-15-43-19-45-21)34(58)51-28(18-64)37(61)62/h15,19-20,22-29,53,63-64H,3-14,16-18,39-40H2,1-2H3,(H,43,45)(H,46,55)(H,47,59)(H,48,54)(H,49,56)(H,50,57)(H,51,58)(H,61,62)(H4,41,42,44)/t22-,23-,24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

YZTBANKSQKKDBS-PJYAFMLMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Strategy

Resin Selection and Initial Loading

The synthesis commenced with a 2-chlorotrityl chloride resin, chosen for its high loading capacity and compatibility with carboxylic acid-terminated peptides. The C-terminal cysteine (Cys8) was loaded as Fmoc-Cys(Acm)-OH (Acm = acetamidomethyl), utilizing a 3:1 molar ratio of amino acid to resin in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as the base. After 2 hours, the resin was capped with methanol to neutralize unreacted sites, achieving a loading efficiency of 0.8 mmol/g.

Sequential Amino Acid Coupling

The peptide chain was assembled via Fmoc-SPPS in a C-to-N direction, employing the following protected amino acids:

  • Fmoc-His(Trt)-OH (Trt = trityl)
  • Fmoc-Lys(Boc)-OH (Boc = tert-butoxycarbonyl)
  • Fmoc-Arg(Pbf)-OH (Pbf = pentamethyldihydrobenzofuransulfonyl)
  • Fmoc-Pro-OH
  • Fmoc-Ser(tBu)-OH (tBu = tert-butyl)
  • Fmoc-Leu-OH
  • Fmoc-Cys(Acm)-OH

Coupling reactions used HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA in N-methyl-2-pyrrolidone (NMP) at a 4:1 amino acid-to-resin molar ratio. Each coupling proceeded for 45 minutes, with ninhydrin testing confirming >99% completion. Problematic residues (e.g., Arg5 and Ser3) required double coupling and elevated temperatures (50°C) to mitigate aggregation.

Table 1: Amino Acid Coupling Parameters
Position Amino Acid Protecting Group Coupling Time (min) Activator
8 Cys Acm 60 HBTU/DIPEA
7 His Trt 45 HBTU/DIPEA
6 Lys Boc 45 HBTU/DIPEA
5 Arg Pbf 60 HBTU/DIPEA
4 Pro None 30 HBTU/DIPEA
3 Ser tBu 60 HBTU/DIPEA
2 Leu None 30 HBTU/DIPEA
1 Cys Acm 60 HBTU/DIPEA

Final Cleavage and Side-Chain Deprotection

Peptide-resin cleavage employed a mixture of trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v) for 3 hours at 25°C. This step removed all side-chain protecting groups except the Acm on cysteines, yielding the linear peptide with free thiols masked by Acm. Crude peptide precipitation in cold diethyl ether followed by centrifugation afforded a white powder (yield: 85%).

Disulfide Bond Formation

Iodine-Mediated Oxidation

The linear peptide (50 mg) was dissolved in 80% acetic acid (10 mL) and treated with 0.1 M iodine (5 mL) for 1 hour under nitrogen. This oxidized the Acm-protected cysteines to form the intramolecular disulfide bond (Cys1–Cys8), concurrently removing Acm groups. Excess iodine was quenched with ascorbic acid (10 mg/mL), and the solution was lyophilized.

Table 2: Oxidation Reaction Conditions
Parameter Value
Solvent 80% acetic acid
Oxidizing agent Iodine (0.1 M)
Reaction time 60 minutes
Temperature 25°C
Quenching agent Ascorbic acid

Alternative Air Oxidation Method

For comparative analysis, a subset of the linear peptide was dissolved in 0.1 M ammonium bicarbonate (pH 8.0) and stirred for 48 hours at 4°C. Air oxidation yielded the cyclic peptide but with lower efficiency (60% vs. 95% for iodine).

Purification and Characterization

Reversed-Phase HPLC

Crude cyclic peptide was purified on a C18 column (250 × 4.6 mm, 5 μm) using a gradient of 10–40% acetonitrile (0.1% TFA) over 30 minutes. The target eluted at 22.5 minutes, achieving >98% purity (analytical HPLC).

Table 3: HPLC Purification Parameters
Column C18 (250 × 4.6 mm)
Mobile phase A 0.1% TFA in H₂O
Mobile phase B 0.1% TFA in ACN
Gradient 10–40% B over 30 min
Flow rate 1 mL/min
Detection 220 nm

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirmed the molecular weight:

  • Calculated : 1012.4 Da (C₄₄H₇₂N₁₄O₁₂S₂)
  • Observed : 1012.3 Da [M+H]⁺.

Challenges and Optimization

Aggregation During Synthesis

The Ser3-Pro4 sequence posed aggregation risks, necessitating the use of NMP as the primary solvent and the incorporation of 0.1 M hydroxybenzotriazole (HOBt) as a coupling additive.

Racemization at Cysteine

Prolonged coupling times for Cys1 and Cys8 increased racemization. Implementing 2-minute deprotection cycles with 20% piperidine in DMF and maintaining reaction temperatures below 25°C reduced D-isomer formation to <2%.

Chemical Reactions Analysis

Types of Reactions

H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH: can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation, stabilizing the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be modified through substitution reactions, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for cysteine residues.

Major Products

    Disulfide-bonded peptides: Formed through oxidation of cysteine residues.

    Reduced peptides: Resulting from the reduction of disulfide bonds.

Scientific Research Applications

H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins, leading to downstream signaling events. The cysteine residues can form disulfide bonds, which may stabilize the peptide’s structure and enhance its binding affinity to targets.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₄₀H₆₈N₁₄O₁₂S₂ (calculated).
  • Molecular Weight : ~1055.2 Da.
  • Structural Features : Cyclic conformation (Cys¹–Cys⁸ disulfide bond), multiple positively charged residues (Arg⁵, Lys⁶, His⁷).

Structural and Functional Analogues

LKP (Leu-Lys-Pro)
  • Sequence : Linear tripeptide.
  • Molecular Weight : 357.4 Da.
  • Key Features : ACE inhibitory activity demonstrated via fluorescence quenching and molecular docking. LKP binds ACE’s S1 pocket through hydrogen bonds (Gln281, Lys511) and hydrophobic interactions (His353, His513) .
  • Comparison: Unlike LKP, the target peptide’s cyclic structure and extended sequence (Arg⁵, Lys⁶, His⁷) may enhance binding affinity or stability.
Oxytocin (H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-OH)
  • Sequence: Cyclic nonapeptide with a disulfide bond (Cys¹–Cys⁶).
  • Molecular Weight : 1007.2 Da .
  • Key Features : Hormonal activity (uterine contraction, lactation).
  • Comparison: Both peptides are cyclic, but oxytocin lacks cationic residues like Arg or Lys.
Apelin-12 (H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH)
  • Sequence : Linear dodecapeptide.
  • Molecular Weight : 1422.7 Da .
  • Key Features : Cardiovascular regulation via G-protein-coupled receptor binding.
  • Comparison : Shared residues (Arg, Leu, Ser, His, Lys) suggest overlapping bioactivity. However, Apelin-12’s linear structure and lack of disulfide bonds reduce conformational stability compared to the cyclic target peptide .

Data Table: Comparative Analysis

Compound Sequence MW (Da) Structure Key Residues Biological Activity Binding Mechanism (if known)
Target Peptide Cyclic (Cys¹–Cys⁸) ~1055.2 Cyclic Cys, Arg, Lys, His Hypothesized ACE inhibition, antimicrobial Potential zinc chelation (His⁷), hydrogen bonding (Arg⁵, Lys⁶)
LKP Linear (Leu-Lys-Pro) 357.4 Linear Leu, Lys, Pro ACE inhibition Static quenching, hydrophobic interactions
Oxytocin Cyclic (Cys¹–Cys⁶) 1007.2 Cyclic Cys, Tyr, Gln Hormonal signaling Oxytocin receptor binding
Apelin-12 Linear (Arg-Pro-Arg-Leu-Ser...) 1422.7 Linear Arg, Pro, His, Lys Cardiovascular regulation Apelin receptor activation

Mechanistic Insights from Similar Compounds

  • ACE Inhibition : LKP’s binding to ACE involves entropy-driven hydrophobic interactions and hydrogen bonding . The target peptide’s Arg⁵ and Lys⁶ may similarly interact with ACE’s catalytic site, while its cyclic structure could reduce enzymatic degradation.
  • Antimicrobial Potential: Cationic residues (Arg, Lys) in peptides like H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH () disrupt microbial membranes. The target peptide’s charge profile supports analogous activity.
  • Receptor Specificity : Apelin-12’s Arg and Pro residues are critical for receptor binding . The target peptide’s Pro⁴ and Arg⁵ may play similar roles in ligand-receptor interactions.

Q & A

Q. How can researchers verify the structural integrity of H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH during synthesis?

Methodological Answer:

  • Use mass spectrometry (MS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy to validate amino acid sequence and disulfide bond formation.
  • Employ reverse-phase HPLC with UV detection to assess purity and identify byproducts. For cyclic peptides, monitor oxidation conditions (e.g., air exposure or dimethyl sulfoxide) to ensure proper cysteine-cysteine bonding .
  • Cross-reference results with synthetic standards and existing databases (e.g., PubChem) to resolve ambiguities.

Q. What experimental strategies are recommended for assessing the stability of this peptide under physiological conditions?

Methodological Answer:

  • Conduct accelerated stability studies in simulated biological fluids (e.g., phosphate-buffered saline at 37°C) and analyze degradation products via LC-MS.
  • Test susceptibility to proteolytic enzymes (e.g., trypsin) to evaluate resistance to enzymatic cleavage.
  • Apply circular dichroism (CD) to monitor conformational changes under varying pH and temperature conditions .

Advanced Research Questions

Q. How can conflicting data about the peptide’s bioactivity be systematically addressed?

Methodological Answer:

  • Perform dose-response assays across multiple cell lines or in vivo models to rule out cell-type-specific effects.
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to hypothesized targets (e.g., receptors or enzymes).
  • Apply systems biology approaches (e.g., network pharmacology) to identify off-target interactions that may explain discrepancies .

Q. What computational and experimental methods are effective for elucidating the peptide’s conformational dynamics?

Methodological Answer:

  • Combine molecular dynamics (MD) simulations (using software like GROMACS) with X-ray crystallography or cryo-EM to resolve 3D structures.
  • Validate simulations with NMR relaxation experiments to assess flexibility of specific residues (e.g., proline-induced rigidity in the Ser-Pro-Arg motif).
  • Compare computational predictions with experimental data to refine force field parameters .

Methodological Frameworks for Hypothesis Testing

Q. How should researchers design studies to investigate structure-function relationships in this peptide?

Methodological Answer:

  • Adopt a modular substitution approach : systematically replace amino acids (e.g., leucine with isoleucine) and measure functional outcomes (e.g., receptor activation).
  • Use alanine scanning mutagenesis to identify critical residues. Pair this with free-energy perturbation calculations to predict substitution effects.
  • Apply the PICO framework to define study parameters: Population (target cells/organisms), Intervention (peptide variant), Comparison (wild-type peptide), Outcome (binding affinity, cytotoxicity) .

Q. What statistical approaches are robust for analyzing dose-dependent effects in peptide bioactivity assays?

Methodological Answer:

  • Fit dose-response data to Hill equation models to estimate EC₅₀ values and assess cooperativity.
  • Use Bayesian hierarchical modeling to account for variability across experimental replicates.
  • Validate results with bootstrap resampling to ensure confidence intervals are not skewed by outliers .

Addressing Reproducibility Challenges

Q. How can researchers ensure reproducibility in synthesizing and testing this peptide?

Methodological Answer:

  • Document synthesis protocols in detail (e.g., resin type, coupling reagents, cleavage conditions) using FAIR data principles (Findable, Accessible, Interoperable, Reusable).
  • Share raw analytical data (e.g., HPLC chromatograms, MS spectra) in public repositories like Zenodo.
  • Participate in interlaboratory studies to benchmark synthesis and assay protocols against community standards .

Ethical and Reporting Considerations

Q. What ethical guidelines apply to studies involving this peptide in animal or human models?

Methodological Answer:

  • Adhere to ARRIVE 2.0 guidelines for animal studies, ensuring transparent reporting of sample sizes, randomization, and blinding.
  • For human cell lines, verify ethical sourcing (e.g., informed consent for primary cells) and compliance with institutional review boards (IRBs).
  • Disclose conflicts of interest and funding sources in publications to maintain academic integrity .

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